N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c25-16(24-7-6-23-15-4-2-1-3-14(15)21-19(23)24)9-13-11-28-18(20-13)22-17(26)12-5-8-27-10-12/h1-5,8,10-11H,6-7,9H2,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVUXTXDJDTNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and other pharmacological activities.
Chemical Structure and Properties
The compound features multiple bioactive moieties, including:
- Benzoimidazole core : Known for its diverse pharmacological effects.
- Thiazole and thiophene rings : Associated with various biological activities, including anticancer and antimicrobial properties.
Structural Formula
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds with thiazole and benzoimidazole structures exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. The IC50 values for these compounds ranged from 27.2% to 60% viability reduction compared to untreated controls .
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Sample A | Caco-2 | 31.9 | Moderate |
| Sample B | A549 | 44.3 | Moderate |
| Sample C | Caco-2 | <30 | High |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains:
- Studies have shown that thiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Moderate |
| Salmonella typhimurium | Resistant |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in signal transduction pathways or enzyme inhibition.
Case Studies
-
Study on Anticancer Effects : In vitro studies on Caco-2 cells indicated that the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
"The presence of a benzoimidazole moiety is crucial for enhancing the anticancer activity observed in these compounds" .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties showcased that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting a potential for development into new antibiotic therapies.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene derivatives exhibit notable antimicrobial properties. For instance:
- Synthesis of Thiazole Derivatives : A study synthesized various thiazole derivatives, demonstrating significant activity against bacterial strains and fungi. The mechanism involves disruption of microbial cell walls and interference with metabolic pathways .
Anticancer Activity
The compound has shown promise in anticancer applications:
- In Vitro Studies : Various derivatives have been tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited potent cytotoxic effects, comparable to standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : Investigations into the binding affinities of these compounds with target proteins (e.g., dihydrofolate reductase) revealed potential mechanisms of action that could lead to effective cancer therapies .
Study on Thiadiazole Derivatives
A study focused on synthesizing thiadiazole derivatives demonstrated their effectiveness against HepG-2 (liver cancer) and A549 cell lines. The findings suggested that the incorporation of a thiophene ring enhanced the anticancer activity due to improved lipophilicity, facilitating better cellular uptake .
Antimicrobial Efficacy Evaluation
Another research effort evaluated various synthesized compounds for their antimicrobial efficacy using the turbidimetric method against both Gram-positive and Gram-negative bacteria. The results indicated several compounds had promising activity, particularly those with the benzo[d]imidazole moiety .
Summary of Findings
The following table summarizes key findings related to the applications of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, emphasizing synthesis, spectral characterization, and key structural distinctions.
Structural Analogues with Benzo-Fused Imidazole Systems
- Compound 4 (): Structure: 2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole. Synthesis: Prepared via amidine cyclization using KOtBu and N-chlorosuccinimide (NCS) in THF. Yield and purity were confirmed by HRMS ([M+H]+: 243.0670) .
Thiazole- and Thiophene-Containing Derivatives
- Compounds 4g, 4h, 4i (): Structures: N-substituted benzothiazole-3-carboxamides with thiazolidinone rings and halogenated aryl groups. Synthesis: Ethanol-mediated coupling reactions yielded derivatives with varied substituents (e.g., 4g: 70% yield; 4i: 37% yield). Spectral data (IR: C=O at ~1663–1682 cm⁻¹; NMR: aryl proton shifts) confirmed structural integrity .
Triazole and Thiadiazole Systems
- Compounds 7–9 (): Structures: 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. Synthesis: Derived from hydrazinecarbothioamide precursors via NaOH-mediated cyclization. IR spectra confirmed tautomeric forms (C=S at 1247–1255 cm⁻¹; absence of C=O) .
- Compound 3 (): Structure: Imidazo[2,1-b]-1,3,4-thiadiazole with nitro and methoxyphenyl substituents. Synthesis: Condensation of thiadiazol-2-ylamine with phenacyl bromide. Characterized by LCMS and NMR .
Data Tables
Table 2: Functional Group Impact on Bioactivity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amidation, thiazole ring formation) under controlled conditions. For example, intermediates like thiazole-2-amines (synthesized via bromine-mediated cyclization in ethanol) can be coupled with benzimidazole or thiophene derivatives using catalysts like copper iodide or sodium hydride . Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures), temperature (reflux vs. ambient), and stoichiometric ratios. Low yields (e.g., 45–58% in ) may require iterative DoE (Design of Experiments) to identify critical parameters .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of thiazole and benzimidazole moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functionalities .
- HPLC/MS : Assess purity (>95% in ) and molecular ion peaks (e.g., m/z 455.5 for related analogs) .
Q. What purification techniques are recommended for intermediates and the final compound?
- Methodology : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/water) effectively remove unreacted starting materials. For polar intermediates, reverse-phase HPLC with C18 columns can isolate high-purity fractions .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Orthogonal Assays : Validate anti-tubercular or anticancer activity using both in vitro (e.g., MIC determination) and cell-based assays .
- Purity Verification : Ensure >98% HPLC purity (as in ) to exclude confounding effects from impurities .
- Dose-Response Studies : Establish EC50/IC50 curves to compare potency across experimental setups .
Q. What in silico methods predict pharmacological potential?
- Methodology :
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl reductase in ) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using descriptors like logP and polar surface area .
Q. How to design SAR studies to identify critical functional groups?
- Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation of benzimidazole or thiophene rings) and test bioactivity. For example, highlights modified phenyl groups enhancing anti-tubercular activity . Use statistical tools (e.g., PCA) to cluster activity trends .
Q. What strategies ensure scalability and reproducibility in synthesis?
- Methodology :
- Flow Chemistry : Adopt continuous-flow systems (as in ) for precise control of reaction parameters (e.g., residence time, temperature) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
